Cas no 33399-23-4 (4-(2-Bromophenoxy)pyridine)

4-(2-Bromophenoxy)pyridine is a brominated aromatic compound featuring a pyridine ring linked to a 2-bromophenoxy group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations. The bromine substituent enhances its utility as a versatile electrophile for further functionalization, while the pyridine moiety offers potential coordination sites for metal catalysts. Its stability under standard conditions and well-defined reactivity profile make it suitable for pharmaceutical and agrochemical research. The compound is typically handled under inert conditions to preserve its integrity, ensuring consistent performance in synthetic applications.
4-(2-Bromophenoxy)pyridine structure
4-(2-Bromophenoxy)pyridine structure
Product Name:4-(2-Bromophenoxy)pyridine
CAS No:33399-23-4
MF:C11H8BrNO
MW:250.09132194519
CID:4712957
Update Time:2025-10-13

4-(2-Bromophenoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-bromophenoxy)pyridine
    • Pyridine, 4-(2-bromophenoxy)-
    • LEYSHVVIBUCHMO-UHFFFAOYSA-N
    • Z415728042
    • 4-(2-Bromophenoxy)pyridine
    • Inchi: 1S/C11H8BrNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H
    • InChI Key: LEYSHVVIBUCHMO-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1OC1C=CN=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 171
  • XLogP3: 3.3
  • Topological Polar Surface Area: 22.1

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Additional information on 4-(2-Bromophenoxy)pyridine

Introduction to 4-(2-Bromophenoxy)pyridine (CAS No. 33399-23-4)

4-(2-Bromophenoxy)pyridine (CAS No. 33399-23-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which consists of a pyridine ring substituted with a 2-bromophenoxy group. The combination of these functional groups endows the molecule with a range of chemical and biological properties that make it a valuable candidate for various applications.

The molecular formula of 4-(2-Bromophenoxy)pyridine is C11H9BrNO, and its molecular weight is 257.09 g/mol. The compound is typically obtained through the reaction of 2-bromophenol with 4-chloropyridine in the presence of a base, such as potassium carbonate. This synthetic route has been well-documented in the literature and is known for its efficiency and scalability.

In recent years, 4-(2-Bromophenoxy)pyridine has been the subject of extensive research due to its potential as a lead compound in drug discovery. One of the key areas of interest is its activity as an inhibitor of specific enzymes and receptors. For instance, studies have shown that 4-(2-Bromophenoxy)pyridine exhibits potent inhibitory effects on certain kinases, which are crucial enzymes involved in cell signaling pathways. This property makes it a promising candidate for the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders.

Beyond its enzymatic inhibition properties, 4-(2-Bromophenoxy)pyridine has also been explored for its potential as a scaffold for the design of novel ligands. The pyridine ring provides a rigid platform that can be easily modified with various functional groups to fine-tune the pharmacological profile of the resulting compounds. This flexibility has led to the synthesis of numerous derivatives that exhibit enhanced potency and selectivity compared to the parent compound.

In addition to its medicinal applications, 4-(2-Bromophenoxy)pyridine has found utility in other areas of chemical research. For example, it has been used as a building block in the synthesis of complex organic molecules, particularly those with intricate architectures and multiple functional groups. The ability to introduce bromo and phenoxy functionalities into a pyridine framework makes it an attractive starting material for synthetic chemists working on advanced materials and organic electronics.

The physical properties of 4-(2-Bromophenoxy)pyridine, such as its solubility and stability, have also been studied in detail. It is generally soluble in common organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but exhibits limited solubility in water. This solubility profile is advantageous for both synthetic processes and biological assays, as it allows for easy handling and formulation.

In terms of safety, while specific toxicological data on 4-(2-Bromophenoxy)pyridine may be limited, it is important to handle this compound with appropriate precautions. Standard laboratory safety protocols should be followed to minimize exposure risks, including the use of personal protective equipment (PPE) such as gloves and goggles.

The environmental impact of 4-(2-Bromophenoxy)pyridine has also been considered in recent studies. Research indicates that while the compound itself may not pose significant environmental hazards under normal use conditions, proper disposal methods should be employed to prevent contamination of water bodies and soil.

In conclusion, 4-(2-Bromophenoxy)pyridine (CAS No. 33399-23-4) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and synthetic organic chemistry. Its unique molecular structure and versatile chemical properties make it an important molecule for further exploration and development. As ongoing research continues to uncover new insights into its biological activities and potential therapeutic uses, it is likely that this compound will play an increasingly significant role in advancing our understanding and treatment of various diseases.

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